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Compound of Interest

Compound Name: M410

Cat. No.: B1574365 Get Quote

A comprehensive review of available scientific literature and bioactivity databases reveals a

significant lack of data on the cross-reactivity of the compound designated as M410 with

various ATPases. M410 is identified as the vascular disrupting agent (Z)-3,4′,5-

trimethoxystilbene-3′-O-phosphate disodium, a derivative of combretastatin A4. The primary

mechanism of action for this class of compounds is the inhibition of tubulin polymerization,

leading to the disruption of the cytoskeleton and subsequent damage to the vasculature of

tumors.

Despite extensive searches, no specific studies detailing the screening of M410 or its parent

compounds against a panel of ATPases have been found in the public domain. The existing

research predominantly focuses on its intended therapeutic effects and its impact on

endothelial cells and tumor microenvironments. While cardiovascular side effects have been

noted for vascular disrupting agents, the molecular off-target effects on specific enzymes like

ATPases are not well-documented in publicly accessible literature.

This guide, therefore, cannot provide a direct comparative analysis of M410's performance

against other ATPase inhibitors due to the absence of the necessary experimental data. The

following sections will outline the known biological activity of M410 and provide a general

experimental workflow for how such a cross-reactivity study would typically be conducted.

Known Biological Activity of M410
M410 is a synthetic analogue of combretastatin A4, a natural product isolated from the African

bush willow tree, Combretum caffrum. Its primary biological effect is to bind to the colchicine-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1574365?utm_src=pdf-interest
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/product/b1574365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.

Microtubules are essential components of the cytoskeleton, playing critical roles in cell division,

structure, and intracellular transport. By disrupting microtubule dynamics, M410 and similar

compounds can selectively target rapidly dividing cells, such as those found in the endothelial

lining of tumor blood vessels.

Hypothetical Experimental Workflow for ATPase
Cross-Reactivity Screening
To assess the cross-reactivity of a compound like M410 against a panel of ATPases, a series of

biochemical assays would be performed. The following outlines a typical experimental workflow

that would be employed to generate the type of data requested.
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Figure 1. A generalized workflow for assessing the cross-reactivity of a test compound against

a panel of ATPases.

Experimental Protocols
1. ATPase Activity Assays: The inhibitory activity of M410 would be determined using enzyme-

coupled assays that measure the rate of ATP hydrolysis. A common method is the NADH-

coupled ATPase assay.

Principle: The hydrolysis of ATP to ADP by the ATPase is coupled to the oxidation of NADH

by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH

concentration is monitored spectrophotometrically at 340 nm.

Reaction Mixture: A typical reaction mixture would contain the specific ATPase, ATP,

phosphoenolpyruvate, NADH, PK, LDH, and varying concentrations of the test compound

(M410) in a suitable buffer.

Procedure: The reaction would be initiated by the addition of ATP. The rate of NADH

oxidation would be measured over time. The percentage of inhibition would be calculated

relative to a vehicle control.

2. IC50 Determination: To quantify the potency of inhibition, dose-response curves would be

generated.

Procedure: The ATPase activity assay described above would be performed with a range of

M410 concentrations.

Data Analysis: The percentage of inhibition at each concentration would be plotted against

the logarithm of the compound concentration. The data would be fitted to a sigmoidal dose-

response curve to determine the IC50 value, which is the concentration of the inhibitor

required to reduce enzyme activity by 50%.

3. Data Presentation: The IC50 values for M410 and other reference compounds against a

panel of ATPases would be summarized in a table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data for M410 and Comparator Compounds against

Various ATPases
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Compound
Na+/K+-
ATPase IC50
(µM)

SERCA1 Ca2+-
ATPase IC50
(µM)

H+/K+-ATPase
IC50 (µM)

Myosin
ATPase IC50
(µM)

M410
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Ouabain 0.1 >100 >100 >100

Thapsigargin >100 0.002 >100 >100

Omeprazole >100 >100 0.5 >100

| Blebbistatin | >100 | >100 | >100 | 2 |

Note: The data for comparator compounds are representative values from the literature. The

lack of data for M410 is highlighted.

Conclusion
While M410 is a well-characterized vascular disrupting agent with a primary mechanism of

inhibiting tubulin polymerization, there is a conspicuous absence of publicly available data

regarding its cross-reactivity with ATPases. To provide a comprehensive comparison as

requested, dedicated experimental studies would need to be conducted to generate the

necessary data. The workflow and protocols described above provide a standard framework for

how such an investigation could be designed and executed. Researchers and drug

development professionals are encouraged to consider such off-target profiling to better

understand the complete pharmacological profile of M410 and other tubulin-targeting agents.

To cite this document: BenchChem. [Comparative Analysis of M410: Cross-Reactivity Profile
with ATPases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574365#cross-reactivity-of-m410-with-other-
atpases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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